3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid
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Overview
Description
3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a dimethylated indole core, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Alkylation: The dimethyl groups are introduced through alkylation reactions, often using methyl iodide and a strong base like sodium hydride.
Carboxylation: The propanoic acid moiety is added through a carboxylation reaction, typically involving the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium amide (NaNH2), thiourea
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors, which could be exploited in the design of pharmaceuticals.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group could facilitate binding through halogen bonding, while the indole core might engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Lacks the indole core and dimethyl groups, making it less complex and potentially less versatile.
Indole-3-acetic acid: Contains an indole core but lacks the bromophenyl and dimethyl groups, leading to different chemical properties and applications.
4-Bromoindole:
Uniqueness
3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid is unique due to its combination of functional groups, which confer a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for research and industrial applications, offering versatility that simpler analogs do not.
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-19(2)10-16-14(17(22)11-19)9-15(21(16)8-7-18(23)24)12-3-5-13(20)6-4-12/h3-6,9H,7-8,10-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHSLICCZIOYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2CCC(=O)O)C3=CC=C(C=C3)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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